An In-depth Technical Guide to 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (CAS 509151-97-7)
An In-depth Technical Guide to 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (CAS 509151-97-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is a substituted nitroaniline that, while not extensively documented in publicly available literature, holds significant potential as a versatile chemical intermediate. Its structure combines a nitro-activated fluorophenyl ring with an ethanolamine side chain, offering multiple reactive sites for synthetic transformations. This guide provides a comprehensive technical overview, including a plausible synthesis route, predicted physicochemical properties, and potential applications, derived from established chemical principles and data from closely related analogues.
The strategic placement of the fluorine atom and the nitro group on the aniline ring makes this compound a valuable building block. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis. The primary amine and hydroxyl functionalities on the side chain further expand its synthetic utility, allowing for a diverse range of subsequent chemical modifications. This unique combination of functional groups suggests potential applications in the synthesis of dyes, pharmaceuticals, and materials science.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C8H9FN2O3 | |
| Molecular Weight | 200.17 g/mol | |
| Appearance | Likely a yellow to orange crystalline solid | Based on related nitroanilines such as 2-nitro-N-hydroxyethyl aniline and 4-nitroaniline, which are typically yellow or orange solids[1][2][3]. |
| Melting Point | Not available. Expected to be a solid at room temperature. | The related 2-Nitro-N-hydroxyethyl aniline has a melting point of 71-73°C[1]. |
| Boiling Point | Not available. Likely to decompose at high temperatures. | High boiling points are predicted for similar structures, but decomposition is common for nitro compounds[1]. |
| Solubility | Predicted to have slight solubility in water and solubility in polar organic solvents like ethanol, methanol, and chloroform. | Based on the solubility of 2-Nitro-N-hydroxyethyl aniline[1]. |
Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach
The most probable and efficient synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-difluoronitrobenzene with ethanolamine. The fluorine atom at the 2-position is highly activated by the para-nitro group, making it susceptible to displacement by a nucleophile.
Reaction Scheme
Caption: Proposed synthesis of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline.
Detailed Experimental Protocol
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Reaction Setup: To a stirred solution of 2,4-difluoronitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K2CO3) (1.5 equivalents).
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Addition of Nucleophile: Slowly add ethanolamine (1.1 equivalents) to the reaction mixture at room temperature. The slight excess of ethanolamine ensures complete consumption of the starting material.
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Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction of 2,4-difluoronitrobenzene with amines is a well-established transformation[4][5].
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices
-
Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SNAr reaction.
-
Base: A mild base like K2CO3 is used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.
-
Temperature: Moderate heating is applied to increase the reaction rate without promoting side reactions.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline, a combination of analytical techniques should be employed.
| Analytical Technique | Expected Results |
| 1H NMR | Aromatic protons will appear as multiplets in the downfield region. The methylene protons of the hydroxyethyl group will show distinct signals, likely coupled to each other. The hydroxyl and amine protons may appear as broad singlets. |
| 13C NMR | The spectrum will show eight distinct carbon signals corresponding to the aromatic and aliphatic carbons. The carbon bearing the fluorine will exhibit a large coupling constant (1JC-F). |
| 19F NMR | A single resonance is expected for the fluorine atom, likely a multiplet due to coupling with nearby aromatic protons. |
| FT-IR | Characteristic peaks for N-H stretching (around 3300-3500 cm-1), O-H stretching (broad, around 3200-3600 cm-1), C-H stretching (aromatic and aliphatic), N=O stretching of the nitro group (asymmetric and symmetric, around 1500-1550 and 1330-1370 cm-1), and C-F stretching (around 1000-1300 cm-1) are expected. |
| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z = 200.17, corresponding to the molecular weight of the compound. |
Potential Applications
The trifunctional nature of 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline makes it a promising intermediate for various applications:
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Pharmaceutical Synthesis: The nitroaniline scaffold is present in numerous biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. The hydroxyl group provides a handle for introducing other functionalities or improving solubility. Related fluoro-nitroanilines are valued as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs)[6][7].
-
Dye Manufacturing: Nitroanilines are common precursors for azo dyes[8]. The chromophoric properties of the nitroaniline core can be tuned by further chemical modifications.
-
Agrochemicals: The compound could serve as a building block for novel herbicides and pesticides, a known application for related fluoro-nitroanilines[6].
-
Materials Science: The reactive functional groups allow for its incorporation into polymers to modify their properties, such as thermal stability or chemical resistance.
Safety and Handling
Specific toxicity data for 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline is not available. However, based on the known hazards of related nitroaniline compounds, the following precautions are recommended[3][9][10][11]:
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Toxicity: Nitroanilines are generally considered toxic if swallowed, inhaled, or in contact with skin[9][11]. They can cause damage to organs through prolonged or repeated exposure.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (CAS 509151-97-7) is a chemical intermediate with significant synthetic potential. Although detailed experimental data is scarce, its synthesis via nucleophilic aromatic substitution is straightforward and based on well-established chemical principles. The presence of three distinct functional groups—a reactive fluorine atom, a modifiable nitro group, and a versatile hydroxyethyl-amino side chain—positions this molecule as a valuable tool for researchers and scientists in drug discovery, dye chemistry, and materials science. As with any novel compound, appropriate analytical characterization and safety precautions are paramount for its successful and safe utilization.
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